

# (-)-alpha-Methylnorepinephrine solubility and stability information

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## Compound of Interest

Compound Name: (-)-alpha-Methylnorepinephrine

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## An In-depth Technical Guide to the Solubility and Stability of (-)-alpha-Methylnorepinephrine

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of **(-)-alpha-Methylnorepinephrine** (also known as levonordefrin or corbadrine) is crucial for formulation development, analytical method development, and ensuring therapeutic efficacy and safety. This guide provides a comprehensive overview of the solubility and stability of this sympathomimetic amine.

## Solubility Profile

**(-)-alpha-Methylnorepinephrine** is a crystalline solid that exhibits varied solubility depending on the solvent and pH. It is characterized as being practically insoluble in water but freely soluble in acidic aqueous solutions.<sup>[1][2][3]</sup> Its solubility in common organic solvents and buffer systems has also been determined.

Data Presentation: Solubility of **(-)-alpha-Methylnorepinephrine**

Solvent System	Solubility	Remarks	Source(s)
Water	Practically Insoluble	-	[1][2][3]
Aqueous solutions of mineral acids	Freely Soluble	-	[1][2][3]
Phosphate-Buffered Saline (PBS), pH 7.2	~ 5 mg/mL	-	[4][5]
Water with pH adjustment	5 mg/mL	Requires pH adjustment to 1 with HCl and heating to 60°C.[6]	[6]
Ethanol	~ 30 mg/mL	Stock solutions should be purged with an inert gas.[4]	[4][5]
Dimethyl Sulfoxide (DMSO)	~ 30 mg/mL	Stock solutions should be purged with an inert gas.[4]	[4][5]
DMSO (warmed)	5 mg/mL	Clear solution upon warming.	[7]
Dimethylformamide (DMF)	~ 30 mg/mL	Stock solutions should be purged with an inert gas.[4]	[4][5]

## Stability Information

The stability of **(-)-alpha-Methylnorepinephrine** is a critical factor in its formulation and storage. It is known to be more stable than epinephrine.[1][2][8] As a catecholamine, its degradation is primarily driven by oxidation of the catechol moiety, a process accelerated by factors such as light, oxygen, elevated temperatures, heavy metals, and alkaline conditions.

Data Presentation: Stability of **(-)-alpha-Methylnorepinephrine**

Form	Storage Conditions	Stability	Recommendations	Source(s)
Crystalline Solid	-20°C	≥ 4 years	-	[4]
Aqueous Solution	Room Temperature	Not recommended for storage beyond one day.	Prepare fresh solutions for use.	[4]
Stock Solution in Organic Solvents	-80°C	6 months	Purge with an inert gas before sealing and storage.	[6]
Stock Solution in Organic Solvents	-20°C	1 month	Purge with an inert gas before sealing and storage.	[6]
Commercial Dental Cartridges	Controlled Room Temperature (below 25°C)	Refer to manufacturer's expiry date.	Protect from light and do not freeze. The pH of these solutions is typically adjusted to between 3.3 and 5.5.[1][2][3]	[1]

For optimal stability in aqueous solutions, a pH range similar to that of the closely related norepinephrine, which is 3.6-6.0, is recommended.[9] To mitigate oxidative degradation, commercial formulations often include antioxidants like sodium metabisulfite and chelating agents such as EDTA, are packaged in light-protecting containers, and stored at controlled low temperatures.[9]

## Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of **(-)-alpha-Methylnorepinephrine** are crucial for reproducible research. Below are generalized methodologies based on common practices for catecholamines.

### Protocol 1: Determination of Aqueous Solubility

A standardized shake-flask method can be employed to determine the aqueous solubility of **(-)-alpha-Methylnorepinephrine**.

- **Preparation of Saturated Solution:** An excess amount of solid **(-)-alpha-Methylnorepinephrine** is added to a known volume of purified water in a sealed container.
- **Equilibration:** The container is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Collection and Preparation:** An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.
- **Quantification:** The concentration of **(-)-alpha-Methylnorepinephrine** in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Data Analysis:** The solubility is expressed in mg/mL or other appropriate units.

### Protocol 2: Stability-Indicating HPLC Method for **(-)-alpha-Methylnorepinephrine**

A stability-indicating HPLC method is essential for accurately assessing the stability of **(-)-alpha-Methylnorepinephrine** by separating the intact drug from its degradation products.

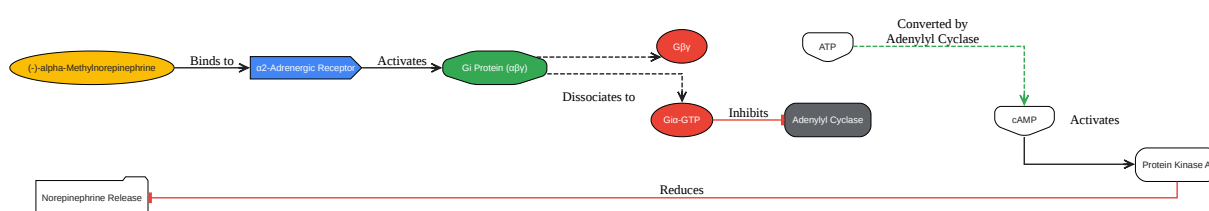
- **Chromatographic System:** A standard HPLC system equipped with a UV detector is used.
- **Column:** A C18 reverse-phase column is typically suitable.
- **Mobile Phase:** A mobile phase consisting of an ion-pairing agent like sodium 1-octanesulfonate in an aqueous buffer mixed with an organic modifier such as methanol is effective for retaining and separating catecholamines.[\[10\]](#)
- **Flow Rate and Detection:** A flow rate of around 1.0-1.5 mL/min is common, with UV detection at a wavelength appropriate for the catecholamine structure (e.g., 199 nm or 280 nm).[\[10\]](#)
- **Forced Degradation Studies:** To validate the stability-indicating nature of the method, the drug is subjected to forced degradation under various stress conditions (e.g., acidic, basic,

oxidative, thermal, and photolytic). The method must be able to resolve the main peak from any degradation products formed.

- **Stability Study Execution:** The drug solution is stored under defined conditions (e.g., temperature, light exposure). At specified time points, samples are withdrawn and analyzed by the validated HPLC method to determine the remaining concentration of the active ingredient.

## Signaling Pathway

**(-)-alpha-Methylnorepinephrine** functions as a sympathomimetic agent by acting as a selective alpha-2 adrenergic agonist.[8][11] Its mechanism of action involves the activation of presynaptic alpha-2 adrenergic receptors, which are G-protein coupled receptors of the Gi subtype. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and a subsequent reduction in the release of norepinephrine from the presynaptic neuron. This negative feedback loop contributes to its vasoconstrictive effects.



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Caption: Alpha-2 adrenergic signaling pathway of **(-)-alpha-Methylnorepinephrine**.

This guide provides foundational technical information on the solubility and stability of **(-)-alpha-Methylnorepinephrine**. Researchers and drug development professionals are

encouraged to consult primary literature and conduct their own specific studies to ensure the quality and performance of their formulations.

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